Kynurenic acid sodium salt

Formulation Science In Vitro Assay Development In Vivo Dosing

Choose Kynurenic acid sodium salt for superior aqueous solubility (100 mM in water), enabling precise, reproducible dosing in vitro and in vivo—unlike the poorly soluble free acid. Its unique polypharmacology as a broad-spectrum NMDA/AMPA/kainate antagonist, combined with GPR35 and AhR agonism, makes it an irreplaceable tool for excitotoxicity, neuroprotection, and tryptophan-metabolism research. Ideal for ICV infusion and brain-slice electrophysiology. Ensure your experimental integrity with this highly soluble, research-grade standard.

Molecular Formula C10H6NNaO3
Molecular Weight 211.15 g/mol
Cat. No. B1139119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKynurenic acid sodium salt
Synonymssodium 4-oxo-1,4-dihydroquinoline-2-carboxylate
Molecular FormulaC10H6NNaO3
Molecular Weight211.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)[O-].[Na+]
InChIInChI=1S/C10H7NO3.Na/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9;/h1-5H,(H,11,12)(H,13,14);/q;+1/p-1
InChIKeyRCAZGXKUQDXSSK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kynurenic Acid Sodium Salt: Essential Procurement and Scientific Selection Data


Kynurenic acid sodium salt (CAS 2439-02-3) is the water-soluble sodium salt form of kynurenic acid, a broad-spectrum antagonist of ionotropic glutamate receptors, including NMDA and AMPA receptors, and a modulator of the α7 nicotinic acetylcholine receptor . It is also an endogenous agonist for the G protein-coupled receptor GPR35 and the aryl hydrocarbon receptor (AhR) [1]. This compound is a key tool in neuroscience research, particularly for studying excitotoxicity, neuroprotection, and immune modulation .

Why Kynurenic Acid Sodium Salt Cannot Be Simply Substituted with Other In-Class Compounds


Kynurenic acid sodium salt offers a unique combination of properties that are not replicated by its free acid form or other structurally related analogs. The sodium salt provides vastly improved aqueous solubility, a critical factor for reproducible in vitro and in vivo experimentation, which the free acid lacks . Furthermore, while the sodium salt and the free acid share the same active kynurenate anion, their formulation and handling properties differ significantly, impacting experimental design [1]. When compared to other glutamate receptor antagonists or GPR35 agonists, kynurenic acid sodium salt exhibits a distinct polypharmacological profile with differential potency across multiple targets, making simple substitution with a more selective compound a direct change to the experimental outcome .

Quantitative Evidence for Selecting Kynurenic Acid Sodium Salt Over Its Analogs and Alternatives


Aqueous Solubility of Kynurenic Acid Sodium Salt vs. Free Acid

The sodium salt form of kynurenic acid demonstrates a profound and critical increase in aqueous solubility compared to the free acid, which is practically insoluble in water . This difference is not a subtle nuance but a fundamental determinant of experimental feasibility. The sodium salt is soluble to 100 mM in water, enabling the preparation of concentrated stock solutions for biological assays . In stark contrast, the free acid exhibits a solubility of less than 0.1 mg/mL in water, rendering it unusable for many aqueous experimental systems without the use of organic co-solvents or pH adjustment with NaOH .

Formulation Science In Vitro Assay Development In Vivo Dosing

Comparative Potency of Kynurenic Acid Sodium Salt and Zaprinast at the GPR35 Receptor

While both kynurenic acid sodium salt and the synthetic compound zaprinast are agonists at the GPR35 receptor, their potencies differ markedly. In a defined cellular system, zaprinast is a significantly more potent agonist, with an EC50 of 1 μM, compared to an EC50 of 58 μM for kynurenic acid sodium salt [1]. Despite this 58-fold difference in potency, both compounds achieve a similar maximal efficacy, inhibiting N-type calcium channels by approximately 60% [2].

GPCR Pharmacology Calcium Signaling Neuroimmunology

Differential Antagonism of Ionotropic Glutamate Receptors by Kynurenic Acid Sodium Salt

Kynurenic acid sodium salt is a broad-spectrum antagonist, but its potency varies significantly across the three major ionotropic glutamate receptor subtypes. In a whole-cell patch-clamp study using isolated goldfish retinal ganglion cells, kynurenic acid competitively blocked kainate (KA) receptors with a Ki of 72 μM, quisqualate (QA) receptors with a Ki of 148 μM, and AMPA receptors with a Ki of 656 μM [1]. It also produced a noncompetitive block of the NMDA response in the presence of 1 μM glycine with a Ki of 40 μM [2]. This rank order of potency (NMDA ≈ KA > QA > AMPA) demonstrates a clear differentiation in its antagonistic effects.

Neuropharmacology Excitotoxicity Receptor Binding

Kynurenic Acid Sodium Salt vs. 6-Hydroxykynurenic Acid (6-HKA) in Terms of Oral Bioavailability

The sodium salt form of kynurenic acid is commonly used for research, but like its parent compound, it is known to have poor oral bioavailability and limited brain penetration [1]. This is a shared class-level limitation. A close structural analog, 6-hydroxykynurenic acid (6-HKA), also exhibits very low oral bioavailability, reported at just 3.96% ± 1.45% [2]. However, prodrug strategies, such as the synthesis of an isopropyl ester of 6-HKA, dramatically increased its oral bioavailability to 41.8% ± 15.3% [3]. This demonstrates that while the sodium salt of kynurenic acid improves solubility and is suitable for parenteral or in vitro use, it does not address the fundamental pharmacokinetic challenges of the kynurenic acid scaffold for oral CNS delivery, which must be overcome through chemical modification [4].

Pharmacokinetics Prodrug Development CNS Drug Delivery

Species-Specific Potency of Kynurenic Acid Sodium Salt at GPR35

The potency of kynurenic acid sodium salt as a GPR35 agonist is not uniform across species. It displays substantially greater potency at the rat orthologue of GPR35 compared to the human orthologue [1]. This difference is a critical consideration for translational research. For example, the synthetic agonist zaprinast, while also more potent at rat GPR35, shows a similar degree of species divergence, highlighting a class effect [2].

Species Differences GPCR Pharmacology Translational Research

Recommended Applications for Kynurenic Acid Sodium Salt Based on Quantified Evidence


In Vitro Excitotoxicity Assays in Primary Neuronal Cultures

The high aqueous solubility of kynurenic acid sodium salt (100 mM in water) makes it ideal for preparing precise and reproducible dosing solutions in neuronal culture media . Its broad-spectrum, albeit differential, antagonism of NMDA, AMPA, and kainate receptors (Ki values of 40, 656, and 72 μM, respectively) allows it to be used as a positive control for blocking excitotoxic cell death induced by glutamate or specific agonists like NMDA [1].

Investigating Endogenous GPR35 Signaling in Rodent Models

Given its substantially greater potency at the rat GPR35 orthologue compared to the human receptor, kynurenic acid sodium salt is a more suitable tool for probing endogenous GPR35 function in rodent ex vivo tissue preparations and in vivo models . However, the low potency (EC50 = 58 μM for calcium channel inhibition) and species difference must be considered when interpreting the physiological relevance and when translating findings to human biology [1].

Positive Control for Aryl Hydrocarbon Receptor (AhR) Activation

Kynurenic acid sodium salt acts as a potent, endogenous agonist for the human AhR, with an EC25 of 104 nM in a reporter cell line . This property makes it a valuable, physiologically relevant positive control in experiments studying AhR-mediated gene transcription (e.g., CYP1A1), immune modulation (e.g., IL-6 induction), and the effects of tryptophan metabolism [1].

Studies Requiring Local CNS Administration to Bypass Poor Bioavailability

The class-wide poor oral bioavailability and limited brain penetration of kynurenic acid necessitate direct administration into the CNS for neuropharmacology studies . The sodium salt's excellent water solubility is a major advantage here, allowing for the formulation of concentrated solutions suitable for intracerebroventricular (ICV) injection, direct brain infusion, or use in ex vivo brain slice electrophysiology where aqueous solubility is essential [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kynurenic acid sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.